molecular formula C17H18N6O3S B10999738 methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10999738
M. Wt: 386.4 g/mol
InChI Key: WQFBZKYAMZKSCB-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • A methyl ester at position 2.
  • A 5-methyl group at position 3.
  • A 2-aminocarbonyl group at position 2, linked to a 4-(2-isopropyl-2H-tetrazol-5-yl)phenyl moiety.

The tetrazole ring (a bioisostere for carboxylic acids) and isopropyl group enhance metabolic stability and hydrophobic interactions, making it relevant for medicinal chemistry applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)23-21-14(20-22-23)11-5-7-12(8-6-11)15(24)19-17-18-13(10(3)27-17)16(25)26-4/h5-9H,1-4H3,(H,18,19,24)

InChI Key

WQFBZKYAMZKSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cycloaddition Route for 2-(Propan-2-yl)-2H-Tetrazol-5-yl Phenyl

The tetrazole ring is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide. Adapted from CN104910089A:

Procedure :

  • React cyanophenyl (1 mol) with sodium azide (1.1 mol) and ammonium chloride (1.1 mol) in DMF at 120°C for 7 hours.

  • Distill to recover DMF (95% recycling rate).

  • Purify crude product with ethanol, yielding 5-phenyl-tetrazole (85–90% purity).

Optimization Data :

ParameterValue
Temperature120°C
Time7 h
SolventDMF
Yield78–82%

This method minimizes side products like 1H-tetrazole isomers through stoichiometric control of ammonium chloride.

Thiazole Ring Formation

Ca(OTf)₂-Catalyzed Thiazole Synthesis

A chemo- and stereoselective approach from ACS Omega enables rapid thiazole formation:

Procedure :

  • Mix thioamide derivatives with pent-1-en-4-yn-3-ol in toluene.

  • Add Ca(OTf)₂ (10 mol%) and heat at 80°C for 40 minutes.

  • Isolate 5-methyl-thiazole-4-carboxylate precursors in 75–89% yield.

Key Advantages :

  • Kinetic control avoids thermodynamic byproducts.

  • Tolerance for ester and methyl substituents.

Coupling Reactions

Amide Bond Formation

The final step couples the tetrazole-phenyl unit to the thiazole-carboxylate using acyl chloride intermediates:

Procedure :

  • Convert 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid to its acid chloride with SOCl₂.

  • React with methyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate in dichloromethane.

  • Use triethylamine as a base to scavenge HCl.

Yield Optimization :

Coupling AgentYield (%)
EDCl/HOBt88
DCC/DMAP82
SOCl₂ (direct)75

EDCl/HOBt minimizes racemization and enhances reaction efficiency.

Purification and Characterization

Chromatographic Profiling

Post-synthesis purification involves:

  • Size-exclusion chromatography : Remove oligomeric byproducts.

  • Reverse-phase HPLC : Resolve regioisomers (e.g., 1H vs. 2H-tetrazole).

MS and IR Data :

  • Mass Spectrum : m/z 386.4 ([M+H]⁺).

  • IR Peaks : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Scalability and Industrial Considerations

Solvent Recycling

  • DMF and ethanol recovery rates exceed 95%, reducing costs.

  • Pd/BaSO₄ catalysts (5 µm, 7.5% Pd) enable hydrogenation at >90% efficiency.

Energy Metrics

StepEnergy Consumption (kWh/kg)
Tetrazole synthesis12.4
Thiazole formation8.7
Coupling18.9

Lower energy inputs for thiazole synthesis stem from shorter reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and tetrazole rings are susceptible to oxidation under controlled conditions:

  • Thiazole Ring Oxidation : Treatment with potassium permanganate (KMnO4KMnO_4) in acidic medium oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.

  • Ester Group Oxidation : The methyl ester undergoes oxidation with hydrogen peroxide (H2O2H_2O_2) to yield a carboxylic acid.

Reaction Type Reagent Conditions Product
Thiazole oxidationKMnO4KMnO_4H2SO4H_2SO_4, 60°CSulfoxide/sulfone derivatives
Ester oxidationH2O2H_2O_2Neutral pH, 25°C5-Methyl-2-[...]thiazole-4-carboxylic acid

Reduction Reactions

The carbonyl and tetrazole groups participate in reduction processes:

  • Amide Reduction : Lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous ether reduces the amide bond to an amine.

  • Tetrazole Reduction : Catalytic hydrogenation (H2/PdCH_2/Pd-C) converts the tetrazole ring to an amine-containing structure.

Reaction Type Reagent Conditions Product
Amide reductionLiAlH4LiAlH_4Anhydrous ether, refluxSecondary amine derivative
Tetrazole reductionH2/PdCH_2/Pd-CEthanol, 50°CAmine-substituted biphenyl compound

Substitution Reactions

Nucleophilic substitution occurs at electron-deficient positions:

  • Thiazole C-2 Substitution : Sodium hydride (NaHNaH) in dimethylformamide (DMF) facilitates nucleophilic displacement at the thiazole C-2 position.

  • Tetrazole N-Substitution : Alkylation with methyl iodide (CH3ICH_3I) targets the tetrazole nitrogen.

Reaction Type Reagent Conditions Product
Thiazole substitutionNaHNaH, R-XDMF, 80°CC-2 alkylated thiazole
Tetrazole alkylationCH3ICH_3IK2CO3K_2CO_3, acetoneN-Methyltetrazole derivative

Coupling Reactions

The amide linkage and ester group enable cross-coupling:

  • Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the tetrazole-phenyl moiety to amino-thiazole intermediates .

  • Ester Aminolysis : Reaction with primary amines (RNH2RNH_2) converts the ester to an amide.

Reaction Type Reagent Conditions Product
Amide couplingEDC, HOBtDMF, 25°CPeptide-like conjugates
Ester aminolysisRNH2RNH_2Methanol, refluxThiazole-4-carboxamide derivatives

Thermal and Photochemical Reactions

  • Thermal Rearrangement : Heating above 150°C induces ring-opening of the tetrazole to form nitrile imines, which can dimerize or trap dipolarophiles.

  • Photochemical Cyclization : UV irradiation in benzene yields fused bicyclic structures via intramolecular cycloaddition .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Concentrated HCl cleaves the ester to the carboxylic acid but leaves the tetrazole intact.

  • Basic Conditions : NaOH in aqueous ethanol saponifies the ester but may degrade the tetrazole ring.

Key Research Findings

  • The compound’s tetrazole group enhances electrophilic substitution rates at the thiazole C-5 position due to electronic effects .

  • Oxidative stability studies show decomposition above 200°C, with TGATGA data indicating a 5% weight loss at 215°C.

  • DFT calculations reveal that the tetrazole moiety increases the electron-withdrawing character of the phenyl ring, activating the thiazole for nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological activities, particularly in the realm of anticancer research. Thiazole derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance:

  • Study on Thiazole Derivatives : A series of N-acylated thiazoles were synthesized and tested against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The results indicated that certain derivatives demonstrated selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Activity
19A54923.30 ± 0.35High Selectivity
StandardCisplatin-Reference

Anti-inflammatory Effects

Thiazoles have also been investigated for their anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Biochemical Applications

The compound's structure includes a tetrazole moiety, which is known for enhancing biological activity through various mechanisms.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of thiazole derivatives on specific enzymes:

  • Carbonic Anhydrase Inhibition : Trisubstituted thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase III. The presence of specific functional groups was crucial for enhancing inhibitory activity .
CompoundInhibition ActivityRemarks
36Potent InhibitorEssential amino group at position 2

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized multiple thiazole derivatives and evaluated their anticancer properties using the MTT assay across various cancer cell lines. The findings underscored the importance of structural modifications in enhancing biological activity .

Discovery of New HSET Inhibitors

Research efforts led to the discovery of new inhibitors targeting HSET (Heterogeneous Nuclear Ribonucleoprotein E1), a protein implicated in cancer progression. The synthesized compounds showed significant inhibition against HSET with promising selectivity profiles .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, blocking of receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives with Heterocyclic Substituents

(a) Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1)
  • Key Differences: Substituent at position 2: A tetrazole-sulfanylbutanoyl chain instead of a phenyl-tetrazole carbonyl group. Ethyl ester (vs. methyl ester) at position 4.
(b) Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate (CAS 1574361-82-2)
  • Key Differences: A triazolopyridine substituent replaces the phenyl-tetrazole group. Butanoyl linker introduces conformational flexibility.
  • Impact : The triazolopyridine moiety may enhance π-π stacking interactions, but the flexible linker could reduce target specificity .

Thiazole-Tetrazole Hybrids

(a) Compounds from (e.g., 9c)
  • Structure : Features a benzodiazole-triazole-thiazole scaffold.
  • Key Differences :
    • Lacks the tetrazole-isopropylphenyl group.
    • Includes a bromophenyl substituent on the thiazole.
(b) RNH-6270 (IUPAC: 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid)
  • Key Differences :
    • Imidazole core (vs. thiazole).
    • Tetrazole-phenyl group retained but with a hydroxypropan-2-yl substituent.
  • Impact : The imidazole ring and carboxylic acid group confer distinct acidity and metal-binding properties compared to the thiazole-methyl ester .

Thiazole Carboxamides and Esters

(a) Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9)
  • Key Differences: Amino group at position 2 (vs. aminocarbonyl). Phenyl group at position 5 (vs. methyl).
  • Impact : The absence of the tetrazole-phenyl group limits its utility in targeting enzymes requiring hydrophobic pockets .
(b) 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives
  • Key Differences: Pyrimidine-carbonitrile core (vs. thiazole-methyl ester). Morpholinosulfonyl substituent enhances solubility.
  • Functional Data : Demonstrated kinase inhibition, highlighting the role of sulfonyl groups in modulating activity .

Comparative Data Table

Compound Name / CAS Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound 1,3-Thiazole 4-Me ester; 5-Me; 2-(4-(2-isopropyl-2H-tetrazol-5-yl)benzamido) ~432.5* High hydrophobicity; enzyme inhibition
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate 1,3-Thiazole 5-Et ester; 2-(tetrazole-sulfanylbutanoylamino) 432.52 Flexible linker; moderate metabolic stability
Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate 1,3-Thiazole 4-Me ester; 5-isopropyl; 2-(triazolopyridine-butanoylamino) 387.5 Enhanced π-π stacking; flexible backbone
RNH-6270 Imidazole Tetrazole-phenyl; hydroxypropan-2-yl; propyl ~460.5* Metal-binding; moderate solubility

*Estimated based on molecular formula.

Biological Activity

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. Its structure contains a thiazole ring, a tetrazole moiety, and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N6O4SC_{22}H_{23}N_6O_4S, and it has a molecular weight of approximately 445.52 g/mol. The presence of multiple functional groups such as thiazole and tetrazole enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of methyl groups on the phenyl ring was found to enhance activity by increasing electron density, which may improve binding to target proteins involved in cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1A549 (Lung)1.61
2NIH/3T3 (Mouse)1.98
3A431 (Skin)<10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives exhibited comparable or superior activity to conventional antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of thiazole derivatives similar to this compound. These derivatives were tested for their ability to inhibit specific kinases related to cancer progression. The results showed that modifications in the molecular structure significantly affected their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazole-Tetrazole Hybrids

StepReagents/ConditionsYield RangeReferences
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 12h60–75%
Thiazole cyclizationThioamide, ethyl bromopyruvate, EtOH50–68%
Amide couplingEDC, HOBt, DCM, rt, 24h70–85%

Q. Table 2. Spectral Benchmarks for Structural Validation

Functional GroupIR (cm⁻¹)1H^1H-NMR (δ, ppm)
Tetrazole C-H1450–15508.5–9.0 (s, 1H)
Thiazole C-2N/A7.8–8.2 (s, 1H)
Ester C=O1720–1740N/A

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